molecular formula C13H17N B13876993 Cyclopropyl-(3-prop-2-enylphenyl)methanamine

Cyclopropyl-(3-prop-2-enylphenyl)methanamine

Katalognummer: B13876993
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: ALVJLIICSWCQIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl-(3-prop-2-enylphenyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a phenyl ring, which is further substituted with a prop-2-enyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-(3-prop-2-enylphenyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of a phenyl-substituted cyclopropane with an appropriate amine under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl-(3-prop-2-enylphenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopropyl-(3-prop-2-enylphenyl)methanone, while reduction could produce cyclopropyl-(3-prop-2-enylphenyl)methanol .

Wissenschaftliche Forschungsanwendungen

Cyclopropyl-(3-prop-2-enylphenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of cyclopropyl-(3-prop-2-enylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to cyclopropyl-(3-prop-2-enylphenyl)methanamine include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H17N

Molekulargewicht

187.28 g/mol

IUPAC-Name

cyclopropyl-(3-prop-2-enylphenyl)methanamine

InChI

InChI=1S/C13H17N/c1-2-4-10-5-3-6-12(9-10)13(14)11-7-8-11/h2-3,5-6,9,11,13H,1,4,7-8,14H2

InChI-Schlüssel

ALVJLIICSWCQIE-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=CC(=CC=C1)C(C2CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.